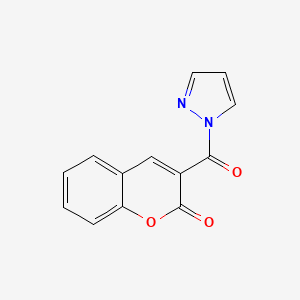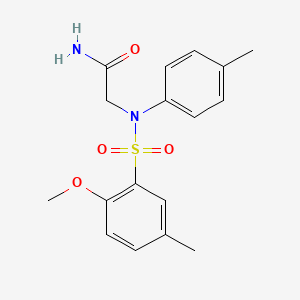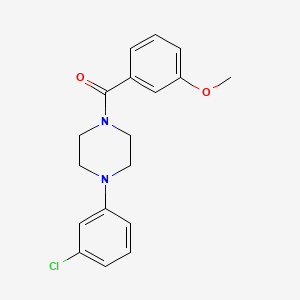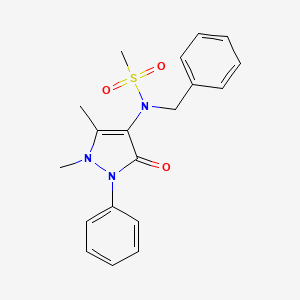![molecular formula C18H14O2 B5744500 2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B5744500.png)
2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a naphthalene ring substituted with a 4-methylphenylmethyl group and a quinone moiety at positions 1 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as L-proline have been employed to facilitate the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction of the quinone group can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Hydroxy-substituted naphthalene-1,4-dione derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
1,4-Naphthoquinone: A parent compound with similar quinone structure but lacking the 4-methylphenylmethyl group.
2-Hydroxy-1,4-naphthoquinone:
Juglone: Another naphthoquinone derivative with notable biological activities.
Uniqueness: 2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione is unique due to the presence of the 4-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its cellular uptake and efficacy in biological applications .
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-12-6-8-13(9-7-12)10-14-11-17(19)15-4-2-3-5-16(15)18(14)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCHQHNRAGKTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5744439.png)


![N-[5-(anilinocarbonyl)-2-methoxyphenyl]nicotinamide](/img/structure/B5744461.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B5744473.png)



![5,5-dimethyl-2-({[(2-phenylethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5744498.png)
![1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5744502.png)
![2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone](/img/structure/B5744507.png)
